molecular formula C21H26N2O B4840087 1-(2-methylphenyl)-4-(4-propylbenzoyl)piperazine

1-(2-methylphenyl)-4-(4-propylbenzoyl)piperazine

Cat. No.: B4840087
M. Wt: 322.4 g/mol
InChI Key: OQZISNNQGRBBLY-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-(4-propylbenzoyl)piperazine, also known as MPBP, is a chemical compound that belongs to the piperazine family. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(2-methylphenyl)-4-(4-propylbenzoyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft. This mechanism of action is similar to that of other SSRIs, such as fluoxetine and sertraline.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other SSRIs. It has been shown to increase extracellular serotonin levels in the brain, which can have a variety of effects on mood, behavior, and cognition. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-methylphenyl)-4-(4-propylbenzoyl)piperazine in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the serotonergic system. However, one limitation is that it can be difficult to synthesize, which can make it expensive and time-consuming to obtain.

Future Directions

There are many potential future directions for research involving 1-(2-methylphenyl)-4-(4-propylbenzoyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a tool for studying the serotonergic system in humans, particularly in the context of psychiatric disorders. Additionally, there is potential for developing new radioligands based on the structure of this compound for use in PET imaging studies.

Scientific Research Applications

1-(2-methylphenyl)-4-(4-propylbenzoyl)piperazine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which makes it a potential tool for studying the serotonergic system. This compound has also been used as a radioligand in positron emission tomography (PET) studies to investigate the distribution of serotonin transporters in the brain.

Properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-6-18-9-11-19(12-10-18)21(24)23-15-13-22(14-16-23)20-8-5-4-7-17(20)2/h4-5,7-12H,3,6,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZISNNQGRBBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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